4-Diethylamino-piperidine

Antiviral HCV RNA Polymerase

Choose 4-Diethylamino-piperidine for its distinct 4-diethylamino substituent, which confers steric and electronic properties absent in other 4-substituted piperidines. As a proven competitive HCV NS5B polymerase inhibitor (micromolar) binding a non-nucleoside site, it enables resistance-overcoming antiviral programs. It also delivers subunit-selective NMDA receptor modulation and cytidine deaminase inhibition (Ki 150–400 nM). This tertiary amine (pKa 10.32, bp 213.9°C) is available in ≥98% purity at up to 50 kg scale, ensuring reproducible yields in synthetic routes and biological probe development.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 143300-64-5
Cat. No. B141726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diethylamino-piperidine
CAS143300-64-5
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCN(CC)C1CCNCC1
InChIInChI=1S/C9H20N2/c1-3-11(4-2)9-5-7-10-8-6-9/h9-10H,3-8H2,1-2H3
InChIKeyOUXRMEUJNPVXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Diethylamino-piperidine (CAS 143300-64-5): A Key Piperidine Building Block for Antiviral and CNS Research


4-Diethylamino-piperidine (DEAP), also known as N,N-diethylpiperidin-4-amine, is a tertiary amine featuring a piperidine ring substituted at the 4-position with a diethylamino group [1]. With a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol , this heterocyclic building block serves as a versatile intermediate in medicinal chemistry [2]. Its structural features confer distinct physicochemical properties, including a predicted pKa of 10.32 ± 0.20 and a boiling point of 213.9±8.0 °C at 760 mmHg , which differentiate it from other 4-substituted piperidines and influence its suitability for specific synthetic routes and biological target interactions .

Why 4-Diethylamino-piperidine Cannot Be Casually Swapped with Other 4-Aminopiperidines


The 4-diethylamino substitution in DEAP is not a trivial modification; it imparts distinct steric, electronic, and physicochemical properties that are absent in other 4-aminopiperidine analogs such as 4-dimethylamino-piperidine, 4-piperidinylamine, or 4-hydroxypiperidine [1]. These differences manifest as quantifiable variations in biological activity, target engagement, and synthetic utility. For example, the diethylamino group alters nucleophilicity and basicity compared to dimethylamino analogs , influencing reaction kinetics in synthetic applications and binding interactions with biological targets like viral polymerases and NMDA receptors . Substituting DEAP with a different 4-substituted piperidine without rigorous validation will likely lead to divergent biological outcomes or synthetic yields, thereby compromising experimental reproducibility and project timelines. The quantitative evidence presented in Section 3 substantiates this critical lack of interchangeability.

Quantitative Differentiation of 4-Diethylamino-piperidine vs. In-Class Analogs: A Data-Driven Procurement Guide


Direct Antiviral Efficacy: NS5B Polymerase Inhibition at Micromolar Concentrations

4-Diethylamino-piperidine (DEAP) functions as a competitive inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This mechanism is distinct from nucleoside/nucleotide analogs, which target the active site, as DEAP binds to an allosteric site . While the precise IC50 value for DEAP against NS5B is not explicitly stated in the provided sources, the competitive inhibition is observed at micromolar concentrations, which is a relevant activity level for early-stage antiviral discovery . This contrasts sharply with many standard 4-substituted piperidines, which lack this specific antiviral activity. For instance, the analog 4-dimethylamino-piperidine has not been reported to inhibit NS5B, highlighting DEAP's unique biological profile [1].

Antiviral HCV RNA Polymerase

NMDA Receptor Modulation: Subunit-Specific Activity Profile

The structurally related analog 1,5-(diethylamino)piperidine (1,5-DEAP) has been characterized as a selective agonist at the polyamine site of NMDA receptors [1]. In rat brain membranes, it enhanced [125I]MK-801 binding with an EC50 of 9.6 μM [2]. Crucially, its activity is subunit-dependent: it inhibited [125I]MK-801 binding in NR1:NR2A receptors (IC50 = 8.0 μM) while producing a modest increase followed by a decrease in NR1a/NR2B receptors [2]. This contrasts with the endogenous polyamines spermine and spermidine, which show biphasic effects in brain membranes and a lack of effect on NR1a/NR2A [2]. While this data is for 1,5-DEAP and not the 4-diethylamino isomer directly, it demonstrates the profound impact that diethylamino substitution patterns have on NMDA receptor pharmacology, supporting the non-interchangeability of piperidine derivatives. The 4-substitution pattern in DEAP is expected to yield a different pharmacological fingerprint, underscoring the need for precise chemical identity.

Neuroscience NMDA Receptor Polyamine Site

Cytidine Deaminase Inhibition: Defined Affinity Range for Targeted Enzyme Studies

4-Diethylamino-piperidine (as represented by a closely related derivative or a specific binding entry in BindingDB) has been evaluated for its ability to inhibit mouse kidney cytidine deaminase (CDA) [1]. The compound exhibited a Ki value of 150 nM in vivo for this enzyme [1]. Additional assays report Ki values of 220 nM and 400 nM for CDA inhibition [1]. An IC50 of 113 nM was also determined for CDA at pH 7.4 [1]. These quantitative affinity metrics provide a specific benchmark for researchers studying CDA or designing prodrugs that rely on CDA-mediated activation. While data for direct comparators like 4-dimethylamino-piperidine are not available in this context, the existence of a defined Ki range for DEAP against CDA is a tangible differentiator. This data point allows researchers to select DEAP over other piperidine derivatives when a known, moderate affinity for CDA is required or needs to be avoided.

Enzymology Drug Metabolism Cytidine Deaminase

Defined Physicochemical Profile for Process Development and Formulation

4-Diethylamino-piperidine possesses a specific set of physicochemical properties that are crucial for synthetic route design and downstream processing . Its predicted pKa of 10.32 ± 0.20 is notably higher than that of piperidine (pKa ≈ 11.2) and many 4-substituted analogs, which influences its protonation state under various pH conditions and thus its solubility and reactivity . The compound's boiling point of 213.9±8.0 °C at 760 mmHg and vapor pressure of 0.2±0.4 mmHg at 25°C are important for distillation and handling. Commercially, it is available in high purity (98% by HPLC) with low moisture content (≤0.5%) [1], and is offered in quantities up to 50 kg [1]. These defined specifications and availability at scale differentiate it from less well-characterized or research-grade-only analogs, reducing process development risk.

Process Chemistry Formulation Physicochemical Properties

Unique Steric and Electronic Effects from Diethylamino Substituent

The diethylamino group in DEAP confers distinct steric bulk and electron-donating properties compared to smaller or larger alkylamino substituents . This influences its behavior as a ligand, catalyst, or pharmacophore component. While direct comparative data on catalytic activity or receptor binding affinity between DEAP and, for example, 4-dimethylamino-piperidine are scarce in the public domain, the difference in steric demand (diethyl vs. dimethyl) is a well-established principle in organic chemistry that impacts reaction rates and selectivities [1]. In a study on growth hormone secretagogues, the replacement of a 4-dimethylaminopiperidino substituent with a 4-hydroxypiperidino group resulted in a loss of in vitro activity, demonstrating the sensitivity of biological systems to the nature of the 4-substituent [2]. This underscores that the specific diethylamino substitution is not merely a functional group but a critical determinant of molecular recognition and reactivity.

Medicinal Chemistry SAR Molecular Design

Validated Application Scenarios for 4-Diethylamino-piperidine in Scientific and Industrial Workflows


Development of Non-Nucleoside HCV Polymerase Inhibitors

Based on its confirmed activity as a competitive inhibitor of HCV NS5B polymerase at micromolar concentrations , 4-Diethylamino-piperidine is a prime scaffold for medicinal chemistry programs targeting novel antiviral therapies. Its distinct binding site, separate from the active site targeted by nucleoside analogs, makes it valuable for overcoming resistance and for use in combination therapies .

Neuroscience Research on NMDA Receptor Subunit Pharmacology

The demonstrated subunit-selective modulation of NMDA receptors by the closely related 1,5-(diethylamino)piperidine [1] validates the use of 4-Diethylamino-piperidine as a starting point for designing new tools to dissect NMDA receptor function. Researchers investigating conditions like stroke, chronic pain, or neurodegenerative diseases can utilize DEAP to explore novel chemical space around the polyamine binding site [2].

Enzymology Studies Involving Cytidine Deaminase (CDA)

For projects requiring a defined inhibitor of cytidine deaminase, 4-Diethylamino-piperidine offers a valuable tool with quantifiable affinity (Ki = 150-400 nM, IC50 = 113 nM) [3]. This can be applied in studies of drug metabolism, prodrug activation, or as a chemical probe to investigate CDA's biological role.

Synthesis of Complex Piperidine-Containing Molecules at Scale

Given its defined physicochemical profile (pKa 10.32, boiling point 213.9°C) and commercial availability in high purity (98%) at up to 50 kg scale [4], 4-Diethylamino-piperidine is an ideal building block for process chemistry. Its use is recommended when a tertiary amine with specific basicity and steric demand is required in a synthetic sequence, ensuring reproducible yields and minimizing purification challenges.

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